molecular formula C16H15F3N4O3 B2886789 (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034562-15-5

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No. B2886789
CAS RN: 2034562-15-5
M. Wt: 368.316
InChI Key: HQFNHBANWJDYHZ-UHFFFAOYSA-N
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Description

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C16H15F3N4O3 and its molecular weight is 368.316. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis

A study by (Butcher, Bakare, & John, 2006) focuses on the structural aspects of a compound with a five-membered pyrrolidine ring, highlighting its envelope geometry and weak intermolecular hydrogen bonding. This structural analysis could be relevant for similar compounds like the one .

Antimicrobial Activity

Research on related pyridine derivatives has shown antimicrobial properties. Patel, Agravat, & Shaikh (2011) synthesized pyridine derivatives with observed variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Synthetic Routes and Chemical Transformations

Abdelhamid, Shokry, & Tawfiek (2012) explored the synthesis of various pyrazolo and pyrimidine derivatives, including those with methanone groups, indicating potential synthetic pathways and transformations relevant to the compound of interest (Abdelhamid, Shokry, & Tawfiek, 2012).

Molecular Structure and Crystallography

Lakshminarayana et al. (2009) investigated a similar compound, focusing on its molecular structure and crystallography, which could provide insights into the crystalline properties of related compounds (Lakshminarayana et al., 2009).

Protonation and Hydrogen Bonding Studies

Böck et al. (2021) conducted a study on the protonation sites and hydrogen bonding in salts of compounds with pyridinyl and pyrazinyl groups, which can offer insights into the behavior of similar compounds under different chemical conditions (Böck et al., 2021).

In Vitro and In Vivo Evaluation for Medical Applications

Hutchinson et al. (2003) evaluated a compound with a pyridinyl group for its in vitro and in vivo efficacy, particularly in the context of bone turnover, providing a model for assessing similar compounds in medical applications (Hutchinson et al., 2003).

properties

IUPAC Name

[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O3/c1-25-13-14(21-6-5-20-13)26-11-4-7-23(9-11)15(24)10-2-3-12(22-8-10)16(17,18)19/h2-3,5-6,8,11H,4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFNHBANWJDYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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